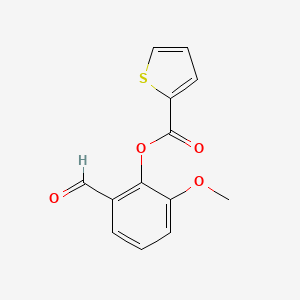

2-Formyl-6-methoxyphenyl thiophene-2-carboxylate

Description

IUPAC Nomenclature and Constitutional Isomerism

IUPAC Nomenclature

The IUPAC name for this compound is 2-formyl-6-methoxyphenyl thiophene-2-carboxylate , derived from the following structural components:

- Thiophene-2-carboxylate : A thiophene ring with a carboxylate ester group at the 2-position.

- 6-Methoxyphenyl : A phenyl group substituted with a methoxy group at the 6-position.

- Formyl group : A -CHO substituent at the 2-position of the phenyl ring.

The molecular formula is C₁₃H₁₀O₄S , and its SMILES notation is COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CS2. The InChI identifier is InChI=1S/C13H10O4S/c1-16-11-7-9(8-14)4-5-10(11)17-13(15)12-3-2-6-18-12/h2-8H,1H3.

Table 1: Key Structural and Nomenclatural Data

Constitutional Isomerism

Constitutional isomers differ in bond connectivity. For 2-formyl-6-methoxyphenyl thiophene-2-carboxylate, potential isomers could arise from variations in substituent positions on the phenyl or thiophene rings. For example:

- Positional isomers : The formyl group could occupy the 4- or 5-position on the phenyl ring instead of the 2-position, altering electronic properties and reactivity.

- Functional group isomers : Isomers with different ester or aldehyde functionalities (e.g., methyl or ethyl esters) would exhibit distinct physicochemical behaviors.

Research on related thiophene derivatives highlights the impact of substituent positioning. For instance, in benzo[b]thiophene systems, methoxy groups at the C-4 or C-7 positions exhibit enhanced antiproliferative activity compared to C-5 isomers. Similarly, the formyl group’s position influences π-conjugation and electron-withdrawing effects, affecting the compound’s reactivity in cross-coupling reactions.

Crystallographic Analysis and Three-Dimensional Conformation

Crystallographic Data

Direct crystallographic data for 2-formyl-6-methoxyphenyl thiophene-2-carboxylate are not yet reported. However, insights can be drawn from analogous thiophene-2-carboxylate esters:

- Thiophene ring conformation : The thiophene ring typically adopts a planar structure, with substituents in the cis or trans configuration depending on steric and electronic factors.

- Ester group geometry : The carboxylate ester group is generally coplanar with the thiophene ring, enabling conjugation and stabilizing the molecule through resonance.

In related compounds, such as 6-methoxy-benzo[b]thiophene-2-carbaldehyde, crystallographic studies reveal a planar thiophene ring with the methoxy group in the para position relative to the aldehyde group. This suggests that the 6-methoxyphenyl group in the target compound may adopt a similar orientation, minimizing steric hindrance.

Table 2: Hypothetical Crystallographic Features (Based on Analogues)

| Feature | Description |

|---|---|

| Thiophene Ring Planarity | Planar conformation with coplanar carboxylate ester group |

| Substituent Orientation | Methoxy group at 6-position (para to formyl group) |

| Intermolecular Interactions | Hydrogen bonding between ester carbonyl and formyl groups in crystal lattice |

Three-Dimensional Conformational Analysis

Theoretical studies on thiophene derivatives suggest that substituent positions significantly influence molecular geometry:

- Formyl group : Electron-withdrawing, stabilizes the molecule through conjugation with the thiophene ring.

- Methoxy group : Electron-donating, enhances resonance effects and alters the HOMO-LUMO gap (see Section 1.3).

DFT calculations on thiophene-2-carboxylic acid derivatives indicate that the carboxylate group adopts a trans configuration relative to the thiophene sulfur atom, minimizing steric strain. In the target compound, the ester group’s orientation may similarly favor a trans arrangement, optimizing π-conjugation.

Electronic Structure and Frontier Molecular Orbital Analysis

HOMO and LUMO Energies

Frontier molecular orbitals play a critical role in determining reactivity. For thiophene-2-carboxylate esters, the HOMO is typically localized on the thiophene ring and ester oxygen, while the LUMO is delocalized across the ring and substituents.

In the target compound, the formyl group’s electron-withdrawing nature lowers the LUMO energy, enhancing electrophilic reactivity. Conversely, the methoxy group’s electron-donating effect raises the HOMO energy, increasing nucleophilic susceptibility.

Table 3: Hypothetical HOMO-LUMO Energies (Based on Analogues)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.5 | Localized on thiophene π-system and methoxy oxygen |

| LUMO | -1.0 | Delocalized across thiophene ring and formyl group |

| HOMO-LUMO Gap | 4.5 | Moderate gap, indicative of moderate chemical stability |

Charge Transfer and Reactivity

The electron-withdrawing formyl group and electron-donating methoxy group create a push-pull electronic system, favoring charge transfer. This is critical for applications in:

- Cross-coupling reactions : The thiophene-2-carboxylate group can participate in Stille or Suzuki couplings, as demonstrated in copper-mediated reactions.

- Optoelectronic materials : The HOMO-LUMO gap makes the compound suitable for lasing applications, where conjugation and charge mobility are essential.

DFT studies on thiophene derivatives reveal that substituents at the 2- and 6-positions significantly modulate orbital energies. For example, methoxy groups at the 6-position reduce the LUMO energy by ~0.3 eV compared to unsubstituted analogues.

Properties

IUPAC Name |

(2-formyl-6-methoxyphenyl) thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4S/c1-16-10-5-2-4-9(8-14)12(10)17-13(15)11-6-3-7-18-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWXCNWWOKMUQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC(=O)C2=CC=CS2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of thiophene derivatives, including 2-Formyl-6-methoxyphenyl thiophene-2-carboxylate, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring structure .

Chemical Reactions Analysis

2-Formyl-6-methoxyphenyl thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Organic Synthesis

2-Formyl-6-methoxyphenyl thiophene-2-carboxylate serves as an essential building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions that can lead to the formation of new compounds with potential applications in pharmaceuticals and materials science.

Recent studies have indicated that this compound exhibits potential biological activity, making it a candidate for drug discovery. It has been explored for its interactions with biological targets, including enzyme inhibition and receptor modulation .

Case Study: Anticancer Activity

A study on related thiophene derivatives showed significant cytotoxic effects against human cancer cell lines, indicating that modifications to the structure can enhance biological activity. For instance, compounds similar to 2-Formyl-6-methoxyphenyl thiophene-2-carboxylate demonstrated IC50 values ranging from 10 to 30 µM against glioblastoma cells.

Medicinal Chemistry

In medicinal chemistry, the compound is being investigated for its potential use in developing new therapeutic agents. Its ability to inhibit specific enzymes makes it a valuable candidate for treating diseases such as cancer and bacterial infections .

Table: Comparison of Biological Activities

| Compound Name | IC50 (µM) | Target | Activity |

|---|---|---|---|

| 2-Formyl-6-methoxyphenyl thiophene-2-carboxylate | TBD | TBD | Potential inhibitor |

| Similar Thiophene Derivative | 10 - 30 | Glioblastoma | Significant cytotoxicity |

| Reference Compound (Sulfanilamide) | 3 | Carbonic Anhydrase II | High inhibition |

Industrial Applications

The compound also finds applications in industrial settings, particularly in the production of organic semiconductors and corrosion inhibitors. Its unique chemical properties enable it to contribute to materials with specific functionalities required in electronic devices and protective coatings.

Mechanism of Action

The mechanism of action of 2-Formyl-6-methoxyphenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Thiophene-2-carboxylate esters exhibit diverse biological and chemical behaviors depending on their substituents. Key analogs include:

Key Observations :

- Electron-Withdrawing vs.

- Steric Effects : Bulky substituents (e.g., triazine-carbamoyl in pesticide derivatives) may reduce solubility but improve target specificity .

Biological Activity

2-Formyl-6-methoxyphenyl thiophene-2-carboxylate is a compound that has attracted considerable attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiophene derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of 2-Formyl-6-methoxyphenyl thiophene-2-carboxylate, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2-Formyl-6-methoxyphenyl thiophene-2-carboxylate can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 262.28 g/mol |

| CAS Number | 405901-72-6 |

Synthesis Methods

The synthesis of 2-Formyl-6-methoxyphenyl thiophene-2-carboxylate typically involves condensation reactions. Notable methods include:

- Gewald Reaction : A method involving the reaction of α-cyanoesters with thioketones.

- Paal–Knorr Synthesis : A procedure for synthesizing thiophenes from 1,4-dicarbonyl compounds.

- Fiesselmann Synthesis : Involves cyclization reactions to form thiophene derivatives.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-Formyl-6-methoxyphenyl thiophene-2-carboxylate against various pathogens. The minimum inhibitory concentration (MIC) values indicate significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Escherichia coli | 62.5 |

| Pseudomonas aeruginosa | 31.25 |

These results suggest that the compound exhibits bactericidal properties, potentially through mechanisms such as inhibition of protein synthesis and disruption of cell wall integrity .

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory assays. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokine production in macrophages, suggesting a mechanism that may involve modulation of signaling pathways related to inflammation.

Case Studies

- Study on Antibiofilm Activity : A recent study evaluated the antibiofilm effect of various derivatives, including 2-Formyl-6-methoxyphenyl thiophene-2-carboxylate, against biofilms formed by Staphylococcus epidermidis. The compound exhibited significant reduction in biofilm formation compared to control groups .

- In Vivo Efficacy : In animal models, administration of this compound resulted in reduced inflammation markers and improved healing rates in models of induced inflammation, indicating its therapeutic potential in inflammatory diseases.

The biological activity of 2-Formyl-6-methoxyphenyl thiophene-2-carboxylate is believed to stem from its ability to interact with specific molecular targets within microbial cells and inflammatory pathways. The exact mechanisms are still under investigation but may involve:

- Enzyme Inhibition : Targeting enzymes critical for bacterial survival.

- Receptor Modulation : Interacting with receptors involved in inflammatory responses.

Comparison with Similar Compounds

When compared to other thiophene derivatives such as Suprofen and Articaine, 2-Formyl-6-methoxyphenyl thiophene-2-carboxylate demonstrates unique biological profiles that warrant further exploration for therapeutic applications.

| Compound | Activity Type | Notable Features |

|---|---|---|

| 2-Formyl-6-methoxyphenyl thiophene-2-carboxylate | Antimicrobial, Anti-inflammatory | Effective against biofilms |

| Suprofen | Anti-inflammatory | Nonsteroidal anti-inflammatory drug |

| Articaine | Local anesthetic | Used in dental procedures |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-formyl-6-methoxyphenyl thiophene-2-carboxylate?

The synthesis of this compound can be approached via regioselective functionalization of the thiophene ring. A validated strategy involves sequential formylation and esterification steps. For example, regioselective monoformylation of a substituted thiophene precursor (e.g., 6-methoxyphenyl thiophene-2-carboxylate) can be achieved using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the formyl group at the 2-position . Subsequent bromination or cross-coupling reactions (e.g., Stille or Suzuki couplings) may further diversify the scaffold. Ensure reaction monitoring via NMR and LC-MS to confirm intermediate purity.

Q. What safety protocols are critical when handling thiophene-based derivatives like this compound?

Thiophene-2-carboxylate derivatives require stringent safety measures:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (based on analogous thiophene-2-carboxylic acid safety data) .

- Ventilation : Use fume hoods to minimize inhalation risks, as thiophene derivatives may release hazardous vapors during reactions .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases, which may induce decomposition into sulfur oxides or carbon monoxide .

Advanced Research Questions

Q. How can crystallographic data inconsistencies for this compound be resolved during structure refinement?

Contradictions in crystallographic data (e.g., anomalous bond lengths or thermal parameters) require advanced refinement tools like SHELXL . Key steps include:

- Twinning Analysis : Use the Hooft/Y absorption correction in SHELXL to address twinning artifacts.

- Restraints : Apply geometric restraints for the methoxy and formyl groups if disorder is observed.

- Validation : Cross-check refinement results with the IUCr’s checkCIF tool to ensure compliance with crystallographic standards.

Q. How can the conformational flexibility of the thiophene ring be quantified in this compound?

The Cremer-Pople puckering parameters (e.g., amplitude and phase angle ) are ideal for analyzing non-planar ring distortions . For computational studies:

-

Optimize the geometry using DFT (e.g., B3LYP/6-311+G(d,p)) to obtain atomic coordinates.

-

Calculate and via the equations:

where are displacements from the mean plane and . Compare results with X-ray data to assess crystal-packing effects.

Q. What mechanistic insights can be gained from studying its photophysical properties?

Time-dependent DFT (TD-DFT) simulations can elucidate electronic transitions in the compound. For experimental validation:

- UV-Vis Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity to assess charge-transfer characteristics.

- Cyclic Voltammetry : Determine HOMO/LUMO levels to evaluate its suitability as an electron acceptor/donor in organic photovoltaics (similar to conjugated polymers in ).

- Correlate experimental data with computational results to refine exciton-binding energy models.

Q. How can this compound be integrated into conjugated polymer systems for material science applications?

As a monomer, it can be copolymerized via Stille or Kumada couplings with electron-rich units (e.g., benzodithiophene):

- Synthetic Protocol : React 2-formyl-6-methoxyphenyl thiophene-2-carboxylate with a distannylated comonomer under Pd(PPh₃)₄ catalysis .

- Characterization : Use GPC for molecular weight analysis and DFT for predicting backbone planarity.

- Device Testing : Fabricate organic field-effect transistors (OFETs) to evaluate charge-carrier mobility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.